Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with a fused imidazo[1,2-a]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization with a suitable electrophile . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize microreactors and photochemical processes to achieve the desired product under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include oxo derivatives, amines, and substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Ethyl imidazo[1,2-a]pyridine-2-carboxylate: Lacks the cyanocyclopropyl group, resulting in different reactivity and biological activity.
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-yl acetic acid: Contains a phenyl group and acetic acid moiety, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its cyanocyclopropyl group, which imparts specific reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C14H13N3O2 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H13N3O2/c1-2-19-13(18)11-8-17-7-10(3-4-12(17)16-11)14(9-15)5-6-14/h3-4,7-8H,2,5-6H2,1H3 |
InChI Key |
VXHYVOHUTFQDOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C3(CC3)C#N |
Origin of Product |
United States |
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